![molecular formula C37H33N3O13S2 B3179296 [13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate CAS No. 878549-44-1](/img/structure/B3179296.png)
[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate
描述
Alexa Fluor 568 ortho-isomer is the 5-succinimidyloxycarbonyl isomer of Alexa Fluor 568.
作用机制
Target of Action
The primary target of the Alexa Fluor 568 ortho-isomer, also known as APDye 568 NHS Ester or [6-(2-carboxy-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g’]diquinolin-1-ium-4-yl]methanesulfonate, are biological specimens . It is primarily used as a fluorochrome , a type of fluorescent dye used to stain these specimens .
Mode of Action
The Alexa Fluor 568 ortho-isomer works by attaching to proteins at high molar ratios .
Result of Action
The Alexa Fluor 568 ortho-isomer enables the detection of low-abundance biological structures with great sensitivity . It produces bright, orange-red fluorescence that is highly photostable, providing reliable and sensitive detection in various applications, including fluorescence microscopy .
Action Environment
The action of the Alexa Fluor 568 ortho-isomer is influenced by the environment in which it is used. It is highly water-soluble and fluorescent across a wide pH range . Its fluorescence is ideally suited for the 568 nm laser line on the Ar-Kr mixed-gas laser and matches well with Red Fluorescent Protein (RFP) filter sets . Therefore, the efficacy and stability of this compound are likely to be influenced by factors such as the pH of the solution, the presence of water, and the specific wavelengths of light used in the experimental setup .
生化分析
Biochemical Properties
Alexa Fluor 568 ortho-isomer molecules can be attached to proteins at high molar ratios without significant self-quenching, enabling brighter conjugates and more sensitive detection . This property allows it to interact with various enzymes, proteins, and other biomolecules, enhancing the visibility and detection of these entities in biochemical reactions .
Cellular Effects
In cellular processes, Alexa Fluor 568 ortho-isomer influences cell function by allowing the detection of low-abundance biological structures with great sensitivity . It is used in imaging applications to selectively label F-actin , thereby impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Alexa Fluor 568 ortho-isomer exerts its effects through binding interactions with biomolecules. Its high fluorescence quantum yield and photostability allow it to attach to proteins at high molar ratios . This attachment does not cause significant self-quenching, enabling the dye to remain bright and detectable .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Alexa Fluor 568 ortho-isomer demonstrates stable signal generation in imaging and flow cytometry . It is pH-insensitive over a wide molar range, contributing to its stability
Transport and Distribution
Its ability to attach to proteins suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Alexa Fluor 568 ortho-isomer is used to visualize and quantitate F-actin in tissue sections, cell cultures, or cell-free preparations This suggests that it may localize to areas of the cell where F-actin is present
属性
IUPAC Name |
[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H33N3O13S2/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLBKHHGFYXTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H33N3O13S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


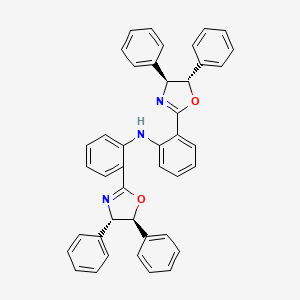
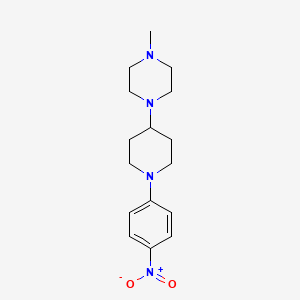
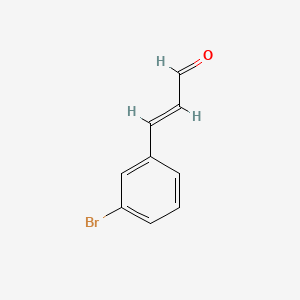
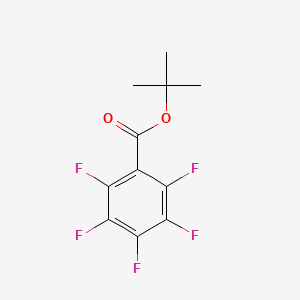
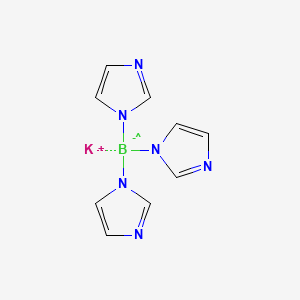
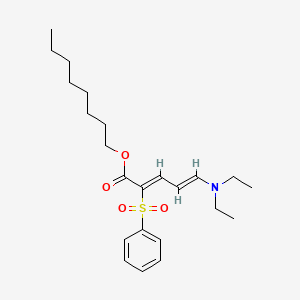
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B3179259.png)
![N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride](/img/structure/B3179261.png)
![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)

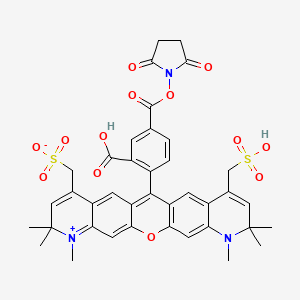
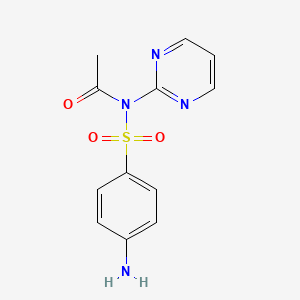

![methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate](/img/structure/B3179325.png)
